Lauroyl beta-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

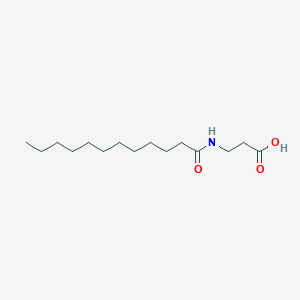

Structure

2D Structure

3D Structure

Properties

CAS No. |

21539-56-0 |

|---|---|

Molecular Formula |

C15H29NO3 |

Molecular Weight |

271.40 g/mol |

IUPAC Name |

3-(dodecanoylamino)propanoic acid |

InChI |

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-13-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

ILKFYYOGOCVZRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC(=O)O |

Origin of Product |

United States |

Historical Perspectives and Evolution of Amino Acid Surfactants

The journey of amino acid surfactants began in the early 20th century, with the first synthesis of N-acylglycine and N-acylalanine reported in 1909. academie-sciences.fr This initial work laid the foundation for exploring the potential of amino acids as the hydrophilic head group in surfactant molecules. academie-sciences.fr Subsequent research by Hentrich and colleagues led to the first patent on the application of acyl sarcosinates and acyl aspartates in cleaning products like shampoos and toothpastes. academie-sciences.fr

The primary impetus for the development of amino acid-based surfactants has been the growing demand for sustainable and eco-friendly alternatives to conventional surfactants, many of which are derived from non-renewable resources and exhibit poor biodegradability. whiterose.ac.ukwhiterose.ac.uk Amino acid surfactants, derived from natural and renewable feedstocks like vegetable oils and amino acids, offer a compelling solution. whiterose.ac.ukacademie-sciences.fr Their inherent biocompatibility and low toxicity further enhance their appeal for use in personal care, pharmaceutical, and food industries. academie-sciences.fr

Classification and Structural Diversification of Amino Acid Based Surfactants

Amino acid-based surfactants are a diverse group of molecules, a versatility stemming from the 20 standard proteinogenic amino acids that can serve as their hydrophilic head. whiterose.ac.uknih.gov This structural diversity allows for the synthesis of surfactants with a wide range of properties and functionalities. nih.gov They can be broadly classified based on the net charge of their polar head group into anionic, cationic, zwitterionic (amphoteric), and non-ionic types. academie-sciences.frwikipedia.org

The linkage between the hydrophobic tail (typically a fatty acid) and the amino acid head group also contributes to their classification and properties. Common linkages include amide, ester, and ether bonds. csic.eschalmers.se N-acyl amino acids, such as N-Lauroyl-β-Alanine, are characterized by an amide linkage. chalmers.se

Further structural diversification is achieved through the creation of dimeric or "gemini" surfactants, which consist of two surfactant molecules linked by a spacer. academie-sciences.frcsic.es These gemini (B1671429) surfactants often exhibit superior surface activity and lower critical micelle concentrations compared to their monomeric counterparts. wikipedia.org

Table 1: Classification of Amino Acid-Based Surfactants

| Classification Type | Description | Examples |

| By Charge | Based on the net electrical charge of the polar head group. | Anionic (e.g., N-Lauroyl Glutamate), Cationic (e.g., Cocoyl Arginine Ethyl Ester), Zwitterionic (e.g., Cocamidopropyl Betaine), Non-ionic. academie-sciences.frwhiterose.ac.ukwikipedia.org |

| By Linkage | Determined by the chemical bond connecting the hydrophobic tail and the amino acid. | Amide linkage, Ester linkage, Ether linkage. csic.eschalmers.se |

| By Structure | Based on the overall molecular architecture. | Monomeric (single-chain), Dimeric (gemini), Bolaamphiphiles (two polar heads joined by a single hydrophobic tail). whiterose.ac.ukacademie-sciences.frcsic.es |

Significance of N Lauroyl β Alanine As a Representative Anionic Amino Acid Surfactant

Chemical Synthesis Methodologies

The predominant method for the chemical synthesis of N-Lauroyl-β-alanine and other N-acyl amino acids is the Schotten-Baumann condensation reaction. bbwpublisher.comresearchgate.net This method is widely adopted for both laboratory-scale synthesis and industrial production due to its efficiency and the high purity of the resulting product. google.comgoogle.com

Schotten-Baumann Condensation Reaction Principles and Optimization

The Schotten-Baumann reaction involves the acylation of an amino acid with an acyl chloride in the presence of a base. organic-chemistry.org In the synthesis of N-Lauroyl-β-alanine, lauroyl chloride is reacted with β-alanine. A base, typically an aqueous alkali solution like sodium hydroxide, is crucial to neutralize the hydrochloric acid that is liberated during the reaction. organic-chemistry.orgtandfonline.com This prevents the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and reduce the reaction yield. organic-chemistry.org

The reaction is typically carried out in a biphasic system, often an aqueous-organic solvent mixture, to dissolve both the water-soluble amino acid and the oil-soluble acyl chloride. google.comgoogle.com The pH of the reaction is a critical parameter and is generally maintained between 8 and 11 to ensure the amino group of β-alanine is deprotonated and thus nucleophilic, while minimizing the hydrolysis of the lauroyl chloride. google.comgoogle.com

Optimization strategies for the Schotten-Baumann reaction include:

Alternative Chemical Routes for N-Lauroyl-β-Alanine Synthesis

While the Schotten-Baumann reaction is the most common, several other chemical methods for the synthesis of N-acyl amino acids exist, which could be adapted for N-Lauroyl-β-alanine production. These include:

Industrial Production Process Considerations and Innovations

For industrial-scale production of N-Lauroyl-β-alanine, the Schotten-Baumann reaction remains the preferred method. google.com Key considerations for industrial production include cost-effectiveness, process efficiency, and product purity. google.com

An industrial production method for high-purity N-lauroyl-L-alanine involves dissolving alanine and a metal inorganic base in a mixed solvent of distilled water and an organic solvent. google.com Lauroyl chloride is then added dropwise while maintaining the pH, followed by acidification to precipitate the product, which is then purified by recrystallization. google.com The choice of recrystallization solvent can include acetone, methanol, ethanol, acetonitrile (B52724), or tetrahydrofuran. google.com

Innovations in the industrial process focus on improving sustainability and reducing waste. nih.gov This includes the use of greener catalysts and solvent systems. ijirset.com One patented method describes a process where the N-acyl amino acid surfactant product itself acts as a catalyst in the preparation of the lauroyl chloride, which is then used in the subsequent Schotten-Baumann reaction. google.com This approach avoids contamination from residual catalysts. google.com

Biocatalytic and Enzymatic Synthesis Approaches

In response to the demand for greener and more sustainable manufacturing processes, biocatalytic and enzymatic methods for synthesizing N-acyl amino acids are gaining attention as alternatives to traditional chemical routes. nih.govnih.gov These methods offer advantages such as mild reaction conditions, high selectivity, and reduced environmental impact. bbwpublisher.comresearchgate.net

Enzymatic Amidation Techniques for N-Lauroyl-β-Alanine Homologs

Enzymes, particularly aminoacylases and lipases, have been investigated for their ability to catalyze the acylation of amino acids. researchgate.net The enzymatic synthesis of N-acyl amino acids can be achieved through reverse hydrolysis, where the enzyme catalyzes the formation of an amide bond between a fatty acid and an amino acid. nih.gov

Research has shown that the reaction conditions, such as pH, temperature, and the presence of metal ions, significantly influence the efficiency of enzymatic synthesis. nih.govnih.gov For example, the addition of cobalt was found to increase the reaction rate of α-lauroyl-lysine synthesis catalyzed by S. ambofaciens aminoacylases more than six-fold. nih.gov

Interactive Table: Enzymatic Synthesis of N-Acyl Amino Acids

| Enzyme Source | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Paraburkholderia monticola (aminoacylase) | N-lauroyl-L-alanine | L-alanine + Lauric acid | High hydrolytic activity (773 U/mg) at 75°C. | nih.gov |

| Paraburkholderia monticola (aminoacylase) | L-arginine + Lauric acid | N-lauroyl-arginine | High synthesis conversion (89%). | |

| Streptomyces ambofaciens (aminoacylases) | Lysine + Lauric acid | α-lauroyl-lysine | Vmax of 3.7 mM/h; Ki of lauric acid was 70 mM. | nih.gov |

| Porcine kidney (aminoacylase I) | Lauroyl amino acids | Not specified | Synthesis in a glycerol-water system with yields up to 44%. | researchgate.net |

Microbial and Whole-Cell Synthesis of Beta-Alanine (B559535) Precursors

The synthesis of the precursor, β-alanine, can also be achieved through biological methods, which are becoming a major research focus due to their mild conditions and low cost. nih.gov These methods include enzymatic conversion and whole-cell synthesis. nih.gov

Interactive Table: Microbial Synthesis of Beta-Alanine

| Organism/Enzyme System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Engineered E. coli (expressing ADC) | L-aspartate | β-alanine | High yield (≥90%) under mild conditions. | vulcanchem.com |

| Three-enzyme cascade (MaiA, AspA, ADC) in E. coli | Maleic acid | β-alanine | One-pot synthesis with 93.9% yield. | mdpi.com |

| Sinorhizobium meliloti | 1,3-diaminopropane (DAP) | β-alanine | Alternative salvage pathway. | nih.gov |

Novel Recombinant Aminoacylases in N-Acyl-Amino Acid Synthesis

The pursuit of environmentally sustainable manufacturing has driven research towards biocatalytic routes for producing N-acyl-amino acids, including N-lauroyl-β-alanine. researchgate.net Traditional chemical methods, such as the Schotten-Baumann reaction, often rely on harsh chemicals like acyl chlorides. fh-aachen.de Enzymatic synthesis using aminoacylases presents a greener alternative, operating under mild conditions with high specificity. researchgate.net Aminoacylases (EC 3.5.1.14), which belong to the hydrolase family, have been historically used for the resolution of racemic mixtures of N-acetyl-amino acids. researchgate.net However, recent discoveries have highlighted their potential in synthetic reactions, particularly for producing N-acyl-amino acids with longer acyl chains, which function as valuable biosurfactants. nih.gov

The exploration of microbial diversity has led to the identification and characterization of several novel recombinant aminoacylases with significant potential for N-acyl-amino acid synthesis. These enzymes are often cloned and expressed in host organisms like E. coli or Streptomyces lividans to achieve sufficient quantities for industrial evaluation. nih.govnih.gov A significant challenge in this area is the recombinant production itself, as the formation of inactive inclusion bodies can be a major hurdle.

One notable advancement is the characterization of a novel aminoacylase from Paraburkholderia monticola (PmAcy). nih.govresearchgate.net This enzyme was successfully cloned and expressed in E. coli, a process enhanced by the co-expression of molecular chaperones to ensure proper folding and solubility. nih.gov Biochemical analysis of the purified PmAcy revealed its preference for long-chain acyl-amino acids, showing significantly higher hydrolytic activity on N-lauroyl-L-alanine compared to acetyl-amino acids. researchgate.netnih.gov The enzyme also demonstrated remarkable stability at high temperatures (up to 80°C) and a broad pH range, which are highly desirable traits for industrial biocatalysts. nih.govresearchgate.net In synthetic applications, PmAcy effectively catalyzed the acylation of various L-amino acids with fatty acids ranging from C8 to C18, achieving conversion rates of up to 75% for N-lauroyl-L-phenylalanine. nih.govnih.gov

Another promising source of novel aminoacylases is the genus Streptomyces . Researchers have identified, cloned, and recombinantly expressed two new enzymes from Streptomyces griseus DSM 40236: an α-aminoacylase (SgAA) and an ε-lysine acylase (SgELA). fh-aachen.denih.gov The α-aminoacylase SgAA was found to have a broad substrate specificity for the amino acid sidechain in hydrolysis. nih.gov While its hydrolytic activity was higher on acetyl amino acids, it was also capable of synthesis, successfully catalyzing the formation of lauroyl-methionine from lauric acid and methionine in an aqueous system. researchgate.netnih.gov

The use of established enzymes in novel synthetic applications has also been fruitful. Acylase I from pig kidney (pAcy1), a well-known biocatalyst, has been effectively used for the synthesis of various N-lauroyl-L-amino acids. dss.go.thresearchgate.net By conducting the reaction in a glycerol-water system, which helps to shift the reaction equilibrium toward synthesis, researchers achieved high conversions. dss.go.th Under optimized conditions, the synthesis of N-lauroyl-L-arginine reached a conversion of 82%, and N-lauroyl-L-glutamic acid reached 44%. researchgate.net The enzyme showed broad applicability, catalyzing the synthesis of N-lauroyl derivatives of several amino acids, with the notable exceptions of proline and tyrosine. researchgate.net

These examples underscore the expanding toolbox of recombinant aminoacylases available for the synthesis of N-acyl-amino acids. The research highlights a clear trend where enzymes demonstrating high hydrolytic activity on long-chain N-acyl-amino acids are often effective catalysts for their synthesis via reverse hydrolysis or aminolysis. researchgate.net

Research Findings on Novel Aminoacylases

The following tables summarize the key characteristics and synthetic performance of recently investigated recombinant aminoacylases.

Table 1: Biochemical Properties of Novel Recombinant Aminoacylases

| Enzyme | Source Organism | Optimal Temperature (Hydrolysis) | Optimal pH (Hydrolysis) | Key Stability Features |

|---|---|---|---|---|

| PmAcy | Paraburkholderia monticola | 75°C nih.gov | pH 12.0 nih.gov | High thermal stability (up to 80°C); stable over a broad pH range. nih.govresearchgate.net |

| SgAA | Streptomyces griseus | Not specified | pH 7.0 (for assay) fh-aachen.de | Characterized for temperature and pH stability. nih.gov |

| pAcy1 | Pig Kidney | 37°C (for synthesis) dss.go.th | pH 7.5 (for synthesis) dss.go.th | Effective in glycerol-water systems. researchgate.net |

Table 2: Synthesis of N-Lauroyl-Amino Acids using Novel Aminoacylases

| Enzyme | Substrates | Product | Conversion Rate / Yield | Reaction Conditions |

|---|---|---|---|---|

| PmAcy | L-phenylalanine, Lauric Acid (C12) | N-lauroyl-L-phenylalanine | Up to 75% nih.govnih.gov | 50°C, 1 hour, pH 8.0 nih.gov |

| PmAcy | L-arginine, Lauric Acid (C12) | N-lauroyl-L-arginine | 81.8% researchgate.net | Not specified |

| SgAA | L-methionine, Lauric Acid | Lauroyl-methionine | Synthesis confirmed fh-aachen.denih.gov | 40°C, pH 7.0 fh-aachen.de |

| pAcy1 | L-arginine, Lauric Acid | N-lauroyl-L-arginine | 82% researchgate.net | 37°C, 144 hours, pH 7.5, in glycerol-water researchgate.net |

| pAcy1 | L-glutamic acid, Lauric Acid | N-lauroyl-L-glutamic acid | 44% researchgate.net | 37°C, 66 hours, pH 7.5, in glycerol-water dss.go.th |

Aggregation Behavior in Aqueous Systems

The self-assembly of N-acyl amino acid surfactants is a complex phenomenon governed by a delicate balance of intermolecular forces, including hydrophobic interactions of the alkyl chains and hydrogen bonding between the amide groups. iitkgp.ac.in The structure of the amino acid headgroup plays a critical role in determining the final aggregate structure. iitkgp.ac.in

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers begin to self-assemble into aggregates in solution. researchgate.net For N-acyl amino acid surfactants, the CMC is influenced by factors such as the structure of the hydrophobic tail and the hydrophilic headgroup, pH, and the presence of additives. chalmers.seacademie-sciences.fr

Investigations into N-lauroyl-L-alanine (a structural isomer of N-lauroyl-β-alanine) have shown that the addition of co-surfactants or alcohols like n-octanol can significantly lower the CMC. chalmers.se This reduction indicates an increased tendency for micelle formation in the mixed system. chalmers.se The presence of additives can alter the thermodynamics of micellization; for instance, studies on similar surfactants like sodium lauroyl sarcosinate show that the CMC value is influenced by the presence of additives such as L-Lysine HCl and ethylenediamine. The standard free energy of micellization (ΔG°mic), which can be calculated from the CMC value, provides insight into the spontaneity of the aggregation process. scirp.org

| Surfactant System | Condition | Reported CMC (mmol/L) | Reference |

|---|---|---|---|

| Sodium Lauroyl Sarcosinate (SLAS) | Aqueous solution, 298.15 K | 13.9 | |

| SLAS + 10 mmol/L L-Lysine HCl | Aqueous solution, 298.15 K | 8.7 | |

| SLAS + 10 mmol/L ethylenediamine | Aqueous solution, 298.15 K | 13.3 | |

| Sodium Cocoyl Glycinate (B8599266) | Aqueous solution | 0.21 | scirp.orgscirp.org |

Note: Data for the closely related N-lauroyl amino acid surfactants are presented to illustrate general principles, as specific CMC data for N-lauroyl-β-alanine was not prominently available in the searched literature.

The morphology of aggregates formed by N-acyl amino acid surfactants can range from simple spherical micelles to more complex structures like vesicles or lamellar phases. iitkgp.ac.inmdpi.com The specific structure is highly dependent on the molecular geometry and intermolecular interactions. For example, a comparative study showed that while sodium N-lauroyl sarcosinate (SLS) forms small, spherical micelles, the closely related sodium N-lauroyl glycinate (SLG) produces unilamellar vesicles. iitkgp.ac.in This difference is attributed to the potential for hydrogen bonding and steric effects at the headgroup. iitkgp.ac.in

While many N-dodecanoyl-L-amino acids typically form micellar structures, the ability to form bilayers is enhanced by factors that promote strong intermolecular hydrogen bonding between amide groups. iitkgp.ac.in For N-lauroyl-β-alanine, studies on the effects of tetraalkylammonium counterions suggest the presence of vesicle structures in solution, which can transition to micelles under certain conditions. mdpi.comjst.go.jp

The transition between different aggregate morphologies, such as from vesicles to micelles, can be induced by various stimuli, including changes in concentration, temperature, or the addition of salts. iitkgp.ac.inmdpi.com For amino acid surfactants, ion-specific effects are particularly significant. nih.gov

Research on N-lauroyl-β-alanine has explored the effects of tetraalkylammonium (TAA+) counterions on its aggregation behavior. mdpi.comjst.go.jp Studies on the similar sodium lauroyl glycinate (SLG) found that the addition of kosmotropic TAA+ ions induced a partial transition from vesicles to micelles. nih.gov This transition is accompanied by a significant increase in the amount of water at the aggregate's interfacial region and a decrease in the concentration of amide bonds at the interface. nih.gov The proposed mechanism suggests that the hydrated TAA+ ions penetrate the interfacial region, disrupting the intermolecular hydrogen bonding that is crucial for the tight packing of monomers required for vesicle formation. nih.gov This disruption favors the formation of more loosely packed micellar structures. nih.gov

Micellar Structures and Morphologies Formed by N-Lauroyl-β-Alanine

Interfacial Tension Reduction and Surface Activity Studies

N-lauroyl-β-alanine, as an amphiphilic molecule, exhibits surface activity by adsorbing at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial tension. academie-sciences.fr The efficiency and effectiveness of this process are quantified by parameters like the critical micelle concentration (CMC), the surface tension at the CMC (γ_cmc), the maximum surface excess concentration (Γ_max), and the minimum area occupied per molecule (A_min). researchgate.net

The adsorption of N-acyl amino acid surfactants at the air-water interface is driven by the tendency of the hydrophobic lauroyl chain to escape the aqueous environment. chalmers.se In aqueous solutions without pH adjustment, these surfactants exist as a mixture of the deprotonated (anionic) and protonated (nonionic) forms. chalmers.se The nonionic form, being more hydrophobic, has a stronger driving force to adsorb at the interface and will typically dominate the surface layer. chalmers.se The arrangement and packing of the molecules at the interface determine the reduction in surface tension. researchgate.net

| Surfactant | CMC (mol/L) | γ_cmc (mN/m) | Reference |

|---|---|---|---|

| Sodium N-lauroyl phenylalaninate (SLP) | 2.02 x 10-3 | 37.73 | nih.gov |

| Sodium N-lauroyl tyrosinate (SLTy) | 1.74 x 10-3 | 34.59 | nih.gov |

| Sodium N-lauroyl tryptophanate (SLTr) | 0.34 x 10-3 | 32.36 | nih.gov |

Note: The table shows surface activity parameters for other N-lauroyl amino acid surfactants to provide context for the expected performance of N-lauroyl-β-alanine.

Mixing surfactants can lead to synergistic effects, where the performance of the mixture is superior to that of the individual components. ikifp.edu.pl Studies on mixtures of N-lauroyl-L-alanine (C12-ALA) and n-octanol have demonstrated significant synergy in reducing surface tension. acs.orgacs.org The C12-ALA/n-octanol mixture was found to exhibit the highest synergistic effect on surface tension reduction under equilibrium conditions when compared to mixtures with N-lauroyl-L-leucine or N-lauroyl-L-phenylalanine. ikifp.edu.placs.org

Molecular dynamics simulations suggest that this synergy is related to the formation of hydrogen bonds. acs.org Specifically, strong hydrogen bonding between the n-octanol and the surfactant's amide group is a key factor. chalmers.se The formation of hydrogen bond-mediated aggregates in the bulk solution can act as reservoirs, supplying surfactant molecules to a newly formed interface. acs.orgresearchgate.net This mechanism is particularly effective under dynamic conditions, such as in foaming. acs.org

Adsorption Mechanisms at Interfaces

Foaming Properties and Foam Stability Research

N-acyl amino acid surfactants, including derivatives of β-alanine, are recognized for their excellent interfacial properties, such as foaming, wetting, and resistance to hard water. jst.go.jp These characteristics make them valuable in various applications that require the generation of stable foams.

The foaming capability of an N-acyl-β-alanine surfactant is intrinsically linked to its molecular architecture, specifically the interplay between its hydrophobic (lipophilic) and hydrophilic components. The structure consists of a fatty acid "tail" and an amino acid "head," connected by an amide bond. academie-sciences.fr

Hydrophobic Acyl Chain: The lauroyl group (a C12 chain derived from lauric acid) serves as the hydrophobic tail. marknature.comchemsrc.com The length of this alkyl chain is a critical determinant of surface activity; longer chains generally lead to more hydrophobic surfactants with lower critical micelle concentrations (CMC). researchgate.net Studies on N-acyl-N-alkyl-β-alanines have shown that lauroyl (C12) and myristoyl (C14) derivatives exhibit the most excellent surface activities. jst.go.jp

Hydrophilic Amino Acid Head: The β-alanine portion of the molecule constitutes the hydrophilic headgroup. Its structure, and that of its analogs, significantly influences foaming. For instance, research on N-lauroyl amino acid surfactants with different headgroups (alanine, leucine, and phenylalanine) revealed significant differences in their foaming properties under both equilibrium and dynamic conditions. acs.orgresearchgate.net

Amide Linkage: The amide bond (CO-NH) connecting the tail and head is a key feature. academie-sciences.fr It can participate in hydrogen bonding, which can enhance the stability of the adsorbed surfactant layer at the air-water interface, leading to more persistent foams. academie-sciences.fracs.org The ability to form these intermolecular hydrogen bonds contributes to a more tightly packed surfactant film at the bubble surface, which is a crucial factor for foam stability. acs.org Research comparing sodium N-lauroyl glycinate (capable of H-bonding) with sodium N-lauroyl sarcosinate (which cannot form intersurfactant H-bonds due to a methyl group) demonstrated that the potential for H-bonding significantly impacts foam stability. acs.org

Studies on potassium N-acyl-N-methyl-β-alaninate salts confirm that these anionic surfactants with long-chain acyl amide groups exhibit good foaming power and stability. koreascience.kr

Table 1: Foaming Properties of N-Lauroyl Amino Acid Analogs An interactive data table based on research findings.

| Compound | Hydrophilic Head | Key Structural Feature | Observed Foaming Behavior | Source(s) |

|---|---|---|---|---|

| N-Lauroyl-L-alanine (C12-ALA) | L-Alanine | Standard amino acid head | Exhibits significant synergistic foaming with n-octanol. | acs.orgresearchgate.net |

| N-Lauroyl-L-leucine (C12-LEU) | L-Leucine | Bulkier, more hydrophobic head | Shows synergistic foaming with n-octanol. | acs.orgresearchgate.net |

| N-Lauroyl-L-phenylalanine (C12-PHE) | L-Phenylalanine | Aromatic ring in headgroup | Also demonstrates spectacular synergistic foaming with n-octanol under dynamic conditions. | acs.orgresearchgate.net |

| Sodium N-lauroyl glycinate (C12GlyNa) | Glycine | Amide group capable of H-bonding | Forms more stable foams, especially in the presence of salts that promote H-bonds. | acs.org |

| Sodium N-lauroyl sarcosinate (C12SarcNa) | Sarcosine | Amide N is methylated, preventing H-bonding | Foam stability is not significantly affected by salts that promote H-bonds. | acs.org |

The generation and persistence of foam in systems containing N-Lauroyl-β-alanine are governed by several external and internal factors beyond the basic molecular structure. Foam is a thermodynamically unstable system, and its stability is affected by liquid drainage from the foam film, the coalescence of adjacent bubbles, and gas diffusion between bubbles. ikifp.edu.pl

pH: The pH of the aqueous solution can influence the charge on the amino acid headgroup and thus affect interfacial properties. N-acyl-N-alkyl-β-alanine derivatives, including lauroyl derivatives, have been found to show optimal surface activities in a pH range of 6-7. jst.go.jp

Concentration and Critical Micelle Concentration (CMC): Surfactant concentration is a primary factor. Below the CMC, molecules exist primarily as monomers. As concentration increases towards the CMC, they begin to aggregate at the surface, reducing surface tension and enabling foam formation. The CMC for potassium N-acyl-N-methyl-β-alaninate salts was estimated to be in the range of 6 × 10⁻⁴ to 1 × 10⁻³ mol/L. koreascience.kr

Co-surfactants and Synergistic Effects: The addition of other surface-active agents can dramatically alter foaming behavior. A study involving mixtures of N-lauroyl-L-alanine (C12-ALA) and n-octanol found a spectacular synergistic effect on foamability. acs.orgresearchgate.net The n-octanol facilitates the formation of bulk aggregates or micelles, which are not typically present in pure C12-ALA solutions. These aggregates act as reservoirs, releasing surfactant molecules to the newly formed interfaces during foaming, which significantly enhances both foam height and stability. acs.orgresearchgate.net

Electrolytes (Salts): The presence of inorganic salts can influence foam stability by affecting the electrostatic interactions between surfactant headgroups. In a study of analogous N-lauroyl amino acid surfactants, the addition of salts was found to decrease the CMC and increase the packing density of the surfactant molecules at the air-water interface. acs.org For surfactants capable of forming hydrogen bonds, salts that promote these bonds can significantly enhance foam stability. acs.org

Relationship between Molecular Structure and Foaming Performance

Liquid Crystal Phase Behavior and Gel Formation

Under specific conditions of concentration, temperature, and composition, N-lauroyl-β-alanine and its analogs can self-assemble into ordered structures beyond simple micelles, leading to the formation of liquid crystal phases and gels. These structures arise from non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic effects. mdpi.comrsc.org

An alpha-gel (α-gel), or α-form hydrated crystal, is a specific type of lamellar gel phase where surfactant alkyl chains are packed in a hexagonal lattice. acs.org This structure is often formed by mixing an ionic surfactant with a long-chain fatty alcohol in water. acs.org

Research on systems containing an amino acid-based surfactant, disodium (B8443419) N-dodecanoylglutamate (an N-lauroyl amino acid analog), 1-hexadecanol (B1195841) (a long-chain alcohol), and water demonstrated the formation of a stable α-gel. acs.org The structure of this gel was confirmed using small- and wide-angle X-ray scattering (SWAXS), which revealed a lamellar structure with hexagonally packed alkyl chains. acs.org

The stability and structure of these α-gels are sensitive to additives like inorganic salts. In the C12Glu-2Na/C16OH/water system, increasing the concentration of sodium chloride (NaCl) was found to decrease the lamellar d-spacing (the distance between the layers). acs.org This effect is attributed to the screening of electrostatic repulsion between the charged surfactant headgroups by the salt ions. This screening reduces the osmotic pressure and allows the bilayers to pack more closely. acs.org

Furthermore, simple structural modifications to N-lauroyl amino acid analogs can significantly influence their gelation properties. In one study, replacing the terminal carboxylic acid group of N-lauroyl-L-alanine (-COOH) with a primary amide group (-CONH₂) created an analog with significantly enhanced gelling capabilities. nih.govacs.org This amide analog, N-lauroyl-L-alanine-CONH₂, was able to form self-assembled fibrillar networks that could gel a wide range of organic solvents at low concentrations. nih.govacs.org The improved performance is thought to be due to the potential for additional hydrogen bonding provided by the primary amide group, leading to more robust and thermally stable gel networks. nih.gov

Table 2: Gel Formation Characteristics of N-Lauroyl Amino Acid Analogs An interactive data table summarizing gelation research.

| System Components | Analog Type | Resulting Structure | Key Finding | Source(s) |

|---|---|---|---|---|

| Disodium N-dodecanoylglutamate, 1-Hexadecanol, Water, NaCl | N-Lauroyl Glutamate | α-Gel (Lamellar) | Increasing NaCl concentration decreases lamellar d-spacing by screening electrostatic repulsion. | acs.org |

| N-lauroyl-L-alanine-COOH | N-Lauroyl Alanine (Carboxylic Acid) | Self-Assembled Fibrillar Network (SAFiN) | Can gel petroleum products. | nih.gov |

Biodegradation and Environmental Fate of N Lauroyl β Alanine

Mechanisms of Biodegradation and Microbial Degradation Pathways

The biodegradation of N-Lauroyl-β-alanine is initiated by the enzymatic cleavage of the amide bond that links the lauroyl group to the β-alanine moiety. academie-sciences.fr This initial hydrolytic step is a common feature in the degradation of N-acyl amino acids and results in the formation of its two primary constituents: lauric acid and β-alanine. academie-sciences.frgoogle.com

Once liberated, these components enter separate, well-established microbial metabolic pathways:

Lauric Acid Degradation: As a 12-carbon saturated fatty acid, lauric acid is readily metabolized by a wide range of bacteria through the β-oxidation pathway. This process involves a series of oxidative reactions that sequentially shorten the fatty acid chain, producing molecules of acetyl-CoA, which can then enter the Krebs cycle (or tricarboxylic acid cycle) for energy production. mdpi.com

β-Alanine Degradation: β-Alanine is a naturally occurring amino acid that microorganisms can utilize as a source of carbon and nitrogen. nih.gov One major route for its degradation is through the reductive pyrimidine (B1678525) catabolic pathway. nih.gov In many bacteria, this process involves a transamination reaction where β-alanine is converted to malonate semialdehyde. nih.gov This intermediate is subsequently decarboxylated and oxidized to enter central metabolism. nih.gov Some bacterial pathways can convert β-alanine into 3-hydroxypropionate (B73278) and glutamate, making the nitrogen available for assimilation. nih.gov

Mechanistic Studies of Biological Interactions Non Clinical Context

Cellular Interaction Mechanisms on Epidermal Cells (e.g., ICAM-1 Expression Studies)

Lauroyl beta-alanine (B559535) has demonstrated a low potential for inducing the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on epidermal cells. researchgate.net ICAM-1 is a cell surface glycoprotein (B1211001) that is typically expressed on various cells, including leukocytes and endothelial cells, and its expression can be stimulated by inflammatory mediators. rndsystems.com In inflammatory skin conditions characterized by T-cell infiltration, ICAM-1 expression on the surface of epidermal cells is notably increased. researchgate.net

In a comparative in vitro study, human keratinocytes were incubated with lauroyl beta-alanine and other anionic surfactants. The results indicated that this compound had a minimal effect on the expression of ICAM-1, in stark contrast to the marked expression induced by some of the other surfactants tested. researchgate.net This suggests a reduced inflammatory potential of this compound at the cellular level. This finding was further supported by cumulative cup shaking tests on human forearm skin, where this compound did not elicit the severe scaling and erythematous reactions observed with most other anionic surfactants. researchgate.net

Table 1: Comparative Effect of Anionic Surfactants on ICAM-1 Expression

| Surfactant | ICAM-1 Expression Level on Human Keratinocytes |

|---|---|

| This compound (LBA) | Substantially low |

| Other Anionic Surfactants | Marked expression |

Data sourced from in vitro studies on human keratinocytes. researchgate.net

Influence on Arachidonic Acid Metabolism in Tissue Models (Non-Clinical)

Arachidonic acid is a polyunsaturated fatty acid released from cell membrane phospholipids, serving as a precursor for various bioactive lipid mediators, including prostaglandins (B1171923) and leukotrienes, through enzymatic pathways like the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govmdpi.com These metabolites are key players in inflammatory processes. nih.gov

Non-clinical studies have investigated the influence of this compound on arachidonic acid metabolism in skin tissue models. In vitro experiments with human keratinocytes revealed that this compound exhibited the lowest inhibitory effect on cell growth among the tested anionic surfactants. researchgate.net This was accompanied by a lower release of arachidonic acid metabolites, such as prostaglandin (B15479496) E2 (PGE2), from the keratinocytes. researchgate.net This suggests that this compound has a milder impact on the cellular mechanisms that trigger the release of inflammatory precursors compared to other surfactants. researchgate.net

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Release

| Treatment | PGE2 Release from Human Keratinocytes |

|---|---|

| This compound (LBA) | Lower level |

| Other Anionic Surfactants | Higher levels |

Based on in vitro studies on human keratinocytes. researchgate.net

Interactions with Biological Membranes and Components (e.g., Lipids, Proteins)

The interaction of substances with biological membranes is crucial as it can affect membrane fluidity, permeability, and the function of membrane-bound proteins. Peripheral membrane proteins, for instance, temporarily adhere to the membrane and can be involved in cell signaling and other cellular events. wikipedia.org The interaction is often facilitated by electrostatic forces, hydrophobic interactions, and specific binding to lipid head groups. wikipedia.orgnih.gov

This compound, being an amphiphilic molecule with both a hydrophobic lauroyl tail and a hydrophilic beta-alanine head, is expected to interact with the lipid bilayer of cell membranes. researchgate.net The hydrophobic tail can penetrate the nonpolar core of the membrane, while the polar head group can interact with the aqueous environment and the polar heads of the membrane lipids. mpi-cbg.de Studies on similar N-acyl amino acid surfactants have shown that the length of the hydrocarbon chain primarily influences surface properties, while the amino acid polar head plays a significant role in cellular toxicity. researchgate.net The interaction of such amphiphiles with cell membranes is a key determinant of their cytotoxic potential. researchgate.net

Permeability experiments using hairless pig skin indicated that this compound has a lower permeability compared to surfactants like potassium myristate and monoalkyl phosphate, suggesting a less disruptive interaction with the stratum corneum. researchgate.net

Bioactivity Related to Endocannabinoid Mimicry and Signal Transduction Pathways (Non-Clinical)

The endocannabinoid system, comprising cannabinoid receptors (like CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes, is a crucial modulator of various physiological processes. nih.govnih.gov Endocannabinoids, such as anandamide (B1667382) and 2-arachidonoyl-sn-glycerol (2-AG), are derivatives of arachidonic acid. nih.gov Their signaling is involved in regulating neurotransmission and synaptic plasticity. biorxiv.org

While direct evidence of this compound acting as an endocannabinoid mimic is not established, its structural components—a fatty acid (lauroyl group) and an amino acid derivative (beta-alanine)—share similarities with the building blocks of endocannabinoids. This structural resemblance suggests a potential for interaction with components of the endocannabinoid signaling pathway. The interaction of ligands with cannabinoid receptors can trigger downstream signal transduction events. For instance, agonist binding to the CB1 receptor can lead to conformational changes and subsequent G protein activation. nih.gov Further research is needed to explore whether this compound or its metabolites can modulate these or other signal transduction pathways.

Enzymatic Decomposition by Skin Microbiome Enzymes

The skin microbiome possesses a diverse array of enzymes capable of metabolizing various compounds. The degradation of substances by these microbial enzymes can influence their biological activity and residence time on the skin. researchgate.net

Beta-alanine itself is a naturally occurring beta-amino acid that can be formed through the degradation of dihydrouracil (B119008) and carnosine. drugbank.comgoogle.com In some bacteria, the synthesis of beta-alanine occurs via the reductive degradation of uracil, involving enzymes like dihydropyrimidinase and beta-alanine synthase. biorxiv.org Given that N-acyl-beta-alanine deacetylase is an enzyme that hydrolyzes N-acetyl-beta-alanine to acetate (B1210297) and beta-alanine, it is plausible that similar amidohydrolases present in the skin microbiome could potentially cleave the amide bond of this compound. google.com This enzymatic action would release lauric acid and beta-alanine. The released beta-alanine could then be further metabolized by the host or the microbiome. This potential for enzymatic decomposition highlights a pathway by which the skin's microbial inhabitants could influence the local effects of topically applied this compound.

Advanced Analytical and Characterization Methodologies for N Lauroyl β Alanine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in verifying the chemical structure and assessing the purity of synthesized N-Lauroyl-β-Alanine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and various forms of Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and composition.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the N-Lauroyl-β-Alanine molecule. The presence of an amide bond, a carboxylic acid, and long aliphatic chains gives rise to characteristic absorption bands. For instance, N-acyl amino acids exhibit distinct peaks corresponding to N-H stretching, C=O stretching of the amide and carboxylic acid groups, and C-H stretching of the lauroyl chain. Purity can be inferred by the absence of peaks from residual starting materials, such as lauroyl chloride.

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), is a powerful tool for determining the molecular weight and confirming the identity of N-Lauroyl-β-Alanine. metwarebio.com ESI is a soft ionization technique that allows the analysis of intact molecular ions, minimizing fragmentation and preserving the molecular structure. metwarebio.com In LC-MS analysis, the compound is first separated chromatographically and then introduced into the mass spectrometer. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, confirming the molecular formula. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing data that further corroborates the structure. chromatographyonline.com For example, the structure of the related compound N-lauroyl-L-phenylalanine has been verified using LC-MS and NMR. nih.gov

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For N-Lauroyl-β-Alanine, XPS can be employed to study its adsorption on various substrates. researchgate.net By analyzing the high-resolution spectra of elements like Carbon (C), Oxygen (O), and Nitrogen (N), one can identify the chemical environments corresponding to the alkyl chain, amide linkage, and carboxyl group, confirming the molecule's presence and orientation on a surface.

Atomic Force Microscopy (AFM) : AFM is utilized to visualize the morphology and self-assembly of surfactant molecules on a surface at the nanoscale. researchgate.net It can provide topographical images of N-Lauroyl-β-Alanine aggregates, such as monolayers or other structures formed on substrates. This technique is valuable for understanding how the surfactant molecules pack and organize at interfaces, which is crucial for applications like coating and lubrication.

| Technique | Information Obtained for N-Lauroyl-β-Alanine | Typical Findings/Application |

| IR Spectroscopy | Identification of functional groups (Amide, Carboxylic Acid, Alkyl Chain) | Confirmation of successful synthesis, purity check. |

| LC-MS/MS | Molecular weight determination and structural confirmation. chromatographyonline.commdpi.com | Provides m/z value of the molecular ion and fragmentation patterns for identity verification. nih.gov |

| XPS | Surface elemental composition and chemical state analysis. researchgate.net | Characterization of adsorbed surfactant layers on solid substrates. |

| AFM | Nanoscale surface topography and morphology. researchgate.net | Visualization of self-assembled structures and molecular packing at interfaces. |

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of N-Lauroyl-β-Alanine from complex matrices, such as reaction mixtures or formulated products. mdpi.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed.

Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. tbzmed.ac.ir The separation is typically achieved on a C18 or C8 stationary phase, where the nonpolar lauroyl chain interacts with the column material. A mobile phase consisting of a gradient mixture of an aqueous buffer (often containing an acid like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used to elute the compound. mdpi.com

For quantification, detection can be performed using a UV detector, as the amide bond shows some absorbance, or more commonly, with a mass spectrometer (LC-MS) for higher sensitivity and selectivity. tbzmed.ac.ir To enhance detection sensitivity, especially at low concentrations, pre-column derivatization can be employed. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or o-phthalaldehyde (B127526) (OPA) react with the amino acid moiety to form highly fluorescent derivatives, allowing for quantification via fluorescence detection. usp.orgnih.gov The method's validation includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). tbzmed.ac.irnih.gov

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). tbzmed.ac.ir |

| Stationary Phase | Octadecylsilyl (ODS, C18) or Octylsilyl (C8) column. usp.org |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer and organic solvent (e.g., Acetonitrile). mdpi.com |

| Detection | Mass Spectrometry (MS), UV, or Fluorescence (with derivatization). tbzmed.ac.irusp.org |

| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for fluorescence detection. usp.orgnih.gov |

| Quantification | Based on peak area correlated to a standard calibration curve. tbzmed.ac.ir |

Molecular Dynamics Simulations for Interfacial Behavior Analysis

Molecular dynamics (MD) simulations provide atomic-level insights into the behavior of molecules that are often inaccessible through experimental methods alone. mdpi.comlivecomsjournal.org This computational technique is used to model the interfacial behavior of N-Lauroyl-β-Alanine at interfaces such as air/water or oil/water. researchgate.netrsc.org

By simulating a system containing surfactant molecules and solvent, MD can predict how N-Lauroyl-β-Alanine molecules arrange themselves at an interface. acs.org Key parameters derived from these simulations include:

Molecular Orientation : Determining the tilt angle of the hydrophobic tail relative to the interface normal, which affects the packing density.

Interfacial Thickness : Measuring the width of the transition zone between the two bulk phases. researchgate.net

Density Profiles : Plotting the density of different parts of the surfactant molecule (e.g., headgroup vs. tail) as a function of distance from the interface.

Interfacial Tension (IFT) : Calculating the IFT, which can be compared with experimental values to validate the simulation model.

Hydrogen Bonding : Analyzing the formation of hydrogen bonds between the surfactant's headgroup and water molecules, which is crucial for understanding its solubility and interfacial stability. acs.org

These simulations help explain macroscopic properties, such as why certain surfactants are more effective at reducing interfacial tension, based on their molecular structure and interactions. researchgate.netnih.gov

Surface Tensiometry and Conductometry for Aggregation Properties

The self-assembly of N-Lauroyl-β-Alanine in aqueous solution to form aggregates like micelles is a defining characteristic of its surfactant nature. Surface tensiometry and conductometry are primary experimental techniques used to study these aggregation properties. researchgate.net

Surface Tensiometry : This method measures the surface tension of a solution as a function of surfactant concentration. As N-Lauroyl-β-Alanine is added to water, the molecules accumulate at the air-water interface, causing a decrease in surface tension. At a certain concentration, the interface becomes saturated, and the molecules begin to form micelles in the bulk solution. This concentration is known as the Critical Micelle Concentration (CMC). iitkgp.ac.innih.gov The plot of surface tension versus the logarithm of concentration shows a distinct break point, which is identified as the CMC. acs.org The surface tension value at the CMC (γ_cmc) indicates the maximum surface tension reduction achievable by the surfactant.

Conductometry : For ionic surfactants like the salt form of N-Lauroyl-β-Alanine, conductometry offers another way to determine the CMC. nih.gov The electrical conductivity of the solution is measured as the surfactant concentration increases. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the micelles, although charged, have lower mobility per monomer compared to free monomers due to counterion binding. ub.edu The CMC is determined from the intersection of the two linear portions of the conductivity versus concentration plot. nih.govmdpi.com

These techniques are essential for characterizing the efficiency and effectiveness of N-Lauroyl-β-Alanine as a surfactant. researchgate.netiitkgp.ac.in

| Property | Surface Tensiometry | Conductometry |

| Principle | Measures change in surface tension with concentration. | Measures change in electrical conductivity with concentration. nih.gov |

| Measured Parameter | Surface Tension (mN/m). | Specific Conductance (µS/cm). |

| Key Finding | Critical Micelle Concentration (CMC) and surface tension at CMC (γ_cmc). nih.gov | Critical Micelle Concentration (CMC) and degree of counterion binding. ub.edu |

| Applicability | Applicable to all types of surfactants. | Primarily for ionic surfactants. nih.gov |

Emerging Research Directions and Future Perspectives for N Lauroyl β Alanine

Novel Applications in Sustainable Technologies (e.g., Enhanced Oil Recovery)

Recent research has highlighted the potential of N-lauroyl-β-alanine and its derivatives in sustainable technologies, particularly in the field of enhanced oil recovery (EOR). These compounds have demonstrated the ability to release crude oil from surfaces, suggesting a mechanism where they make the oil-coated surface less oil-wet and more water-wet. google.com This oil-releasing activity is significant for improving the efficiency of oil extraction from reservoirs. google.com

The use of amino acid-based surfactants like N-lauroyl-β-alanine in EOR is part of a broader trend towards using biodegradable and less toxic chemicals in the petroleum industry. academie-sciences.fr Their derivation from renewable resources further enhances their sustainability profile. academie-sciences.fr The unique properties of these surfactants, such as their ability to reduce interfacial tension without necessarily increasing oil solubility, point to novel mechanisms for oil release that are currently under investigation. google.com

Design and Synthesis of N-Lauroyl-β-Alanine Derivatives with Tuned Functionality

The versatility of N-lauroyl-β-alanine stems from the ability to modify its structure to create derivatives with specific, tuned functionalities. The synthesis of these derivatives often involves the acylation of β-alanine or its esters with lauroyl chloride or other fatty acid derivatives. google.comacs.org Researchers are exploring various synthetic routes, including both chemical and enzymatic methods, to produce these compounds with high purity and yield. researchgate.net

Enzymatic synthesis, in particular, is a growing area of interest as it offers a greener alternative to traditional chemical methods. researchgate.net For instance, aminoacylases are being investigated for their ability to catalyze the synthesis of N-acyl-amino acids, including N-lauroyl-β-alanine derivatives, with high selectivity and under milder reaction conditions. researchgate.netnih.gov The development of these derivatives is aimed at enhancing properties such as surface activity, biodegradability, and performance in specific applications like personal care products and industrial formulations. academie-sciences.fr

Integration into Advanced Material Science and Bionanotechnology

N-Lauroyl-β-alanine and its derivatives are being explored for their potential to self-assemble into novel supramolecular structures, such as gels and other organized assemblies. researchgate.net These self-assembled materials have potential applications in various fields, including drug delivery, tissue engineering, and as templates for the synthesis of nanomaterials. researchgate.net The ability of these molecules to form gels in both organic solvents and water opens up a wide range of possibilities for creating new functional materials. researchgate.net

In bionanotechnology, the biocompatibility and surface-active properties of N-lauroyl-β-alanine make it an attractive candidate for use in the formulation of nanoparticles and other drug delivery systems. wisdomlib.org Its ability to interact with cell membranes and other biological interfaces is also being investigated for potential applications in biosensors and other diagnostic devices.

Computational Chemistry and Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming increasingly important tools for understanding and predicting the behavior of N-lauroyl-β-alanine and its derivatives. These methods can be used to study the compound's physicochemical properties, such as its solubility, stability, and interactions with other molecules. whiterose.ac.uk

By simulating the behavior of these molecules at the atomic level, researchers can gain insights into their mechanism of action and design new derivatives with improved properties. For example, computational models can be used to predict how changes in the molecular structure of N-lauroyl-β-alanine will affect its surface activity or its ability to self-assemble. This predictive capability can help to accelerate the discovery and development of new applications for this versatile compound.

Q & A

Q. How can researchers characterize the physicochemical properties of lauroyl beta-alanine for experimental reproducibility?

Methodological Answer: Conduct solubility tests in polar/non-polar solvents (e.g., water, ethanol) to determine partition coefficients, and use thermogravimetric analysis (TGA) to assess thermal stability. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . For purity, employ high-performance liquid chromatography (HPLC) with UV detection, adhering to protocols for known compound verification outlined in chemical synthesis guidelines .

Q. What experimental designs are optimal for evaluating this compound's effects on cellular or tissue models?

Methodological Answer: Use randomized, double-blind, placebo-controlled parallel designs with pre- and post-intervention measurements. Include familiarization trials to minimize learning effects, and employ repeated-measures ANOVA to account for time-dependent variables (e.g., cognitive function, metabolic activity) . For in vitro studies, standardize cell viability assays (e.g., MTT) and normalize results to protein content or cell count .

Q. How should researchers address discrepancies in this compound's reported efficacy across studies?

Methodological Answer: Conduct meta-analyses with subgroup analyses to identify moderators (e.g., dosage, duration, participant demographics). For example, reanalyze datasets using mixed-effects models to account for heterogeneity, as demonstrated in beta-alanine exercise studies . Validate findings through sensitivity analyses to exclude high-risk-of-bias studies .

Q. What safety protocols are critical for human trials involving this compound supplementation?

Methodological Answer: Monitor adverse events (e.g., paresthesia) using standardized reporting frameworks. Implement dose-escalation studies to establish tolerable limits and use independent safety review boards for adverse event adjudication. Baseline and post-intervention blood panels (e.g., liver/kidney function) are essential .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve this compound's conformational dynamics in biological systems?

Methodological Answer: Use Fourier-transform microwave spectroscopy combined with laser ablation to identify gas-phase conformers stabilized by hydrogen bonding (e.g., N-H···O=C interactions). Compare experimental rotational constants with ab initio calculations (e.g., DFT at B3LYP/6-311++G** level) to validate structures . For in situ analysis, apply surface-enhanced Raman spectroscopy (SERS) to track conformational changes in lipid bilayers.

Q. How can researchers model this compound's synergistic effects with other bioactive compounds?

Methodological Answer: Employ factorial design experiments to test combinations (e.g., with antioxidants like carnosine). Use isobolographic analysis to distinguish additive vs. synergistic interactions. For mechanistic insights, integrate transcriptomic profiling (e.g., RNA-seq) to identify co-regulated pathways, such as oxidative stress response genes .

Q. What longitudinal study designs address knowledge gaps in this compound's chronic effects on neural tissues?

Methodological Answer: Implement multi-year cohort studies with serial MRI/MRS to quantify brain carnosine levels. Include omnivore/vegetarian subgroups to control for dietary beta-alanine intake. Use linear mixed models to adjust for covariates (e.g., age, baseline cognition) .

Q. How can single-cell RNA sequencing elucidate this compound's metabolic roles in malignant vs. benign cells?

Methodological Answer: Apply CopyKat algorithms to distinguish malignant hepatocytes from benign cells in scRNA-seq datasets. Quantify beta-alanine metabolism scores using gene set enrichment analysis (GSEA) for pathways like "beta-alanine degradation" (KEGG:00430). Validate findings with spatial transcriptomics in tumor microenvironments .

Methodological Resources

- Statistical Analysis : Use SAS or SPSS for mixed-model ANOVAs with repeated measures; report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

- Data Reproducibility : Follow CONSORT guidelines for clinical trials and provide raw datasets as supplementary materials .

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) with detailed participant selection criteria and informed consent templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.